molecular formula C17H21BO3 B3147634 2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-33-4

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3147634
M. Wt: 284.2 g/mol
InChI Key: ZQQRIJPUEJYLRI-UHFFFAOYSA-N
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Description

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNDB, is an organoboron compound that has been gaining attention in recent years due to its potential applications in the field of scientific research. This compound has been studied for its various biological and chemical properties, including its ability to act as a catalyst in organic synthesis, its ability to form strong covalent bonds with other molecules, and its ability to act as a ligand for metal ions.

Scientific Research Applications

Synthesis and Characterization

  • Boron Containing Derivatives : The compound has been utilized in the synthesis of boron-containing derivatives like phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, which are being evaluated for biological activities (Das, Tang, & Sanyal, 2011).

  • Crystal Structure Analysis : It has been involved in studies to determine crystal structures of various compounds, including the analysis through single-crystal X-ray diffractometer data (Seeger & Heller, 1985).

  • Density Functional Theory (DFT) : The compound has been used in studies involving DFT for confirming molecular structures and investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Polymer Synthesis and Application

  • Polymer Synthesis : It is used in the synthesis of polymers like polyalkylthiophenes and polyenes, which have potential applications in new materials for LCD technology and possibly in treating neurodegenerative diseases (Liversedge et al., 2006); (Das et al., 2015).

  • Nanoparticle Formation : The compound contributes to the formation of nanoparticles that exhibit bright fluorescence emissions, potentially useful in various scientific applications (Fischer, Baier, & Mecking, 2013).

Analytical Chemistry Applications

  • Fluorogenic Labeling in HPLC : It has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Hydrogen Peroxide Detection : Boronate ester fluorescence probes containing the compound have been synthesized for the detection of hydrogen peroxide, demonstrating the utility in chemical sensing applications (Lampard et al., 2018).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Future Directions

: Ambeed, Inc. - (3-Methoxynaphthalen-1-yl)boronic acid : SDS for (3-Methoxynaphthalen-1-yl)boronic acid : Synthesis, Structural Characterizations, and Quantum Chemical Investigations of 2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

properties

IUPAC Name

2-(3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-11-13(19-5)10-12-8-6-7-9-14(12)15/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQRIJPUEJYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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